N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrrolidine ring, a fluorophenyl group, and an acetylamino phenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 3-acetylaminobenzoic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 80-120°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs with specific biological activities.
Material Science: It is explored for its use in developing advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
- N-[3-(acetylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)21-15-3-2-4-16(10-15)22-19(26)13-9-18(25)23(11-13)17-7-5-14(20)6-8-17/h2-8,10,13H,9,11H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWZWDQSNFZRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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